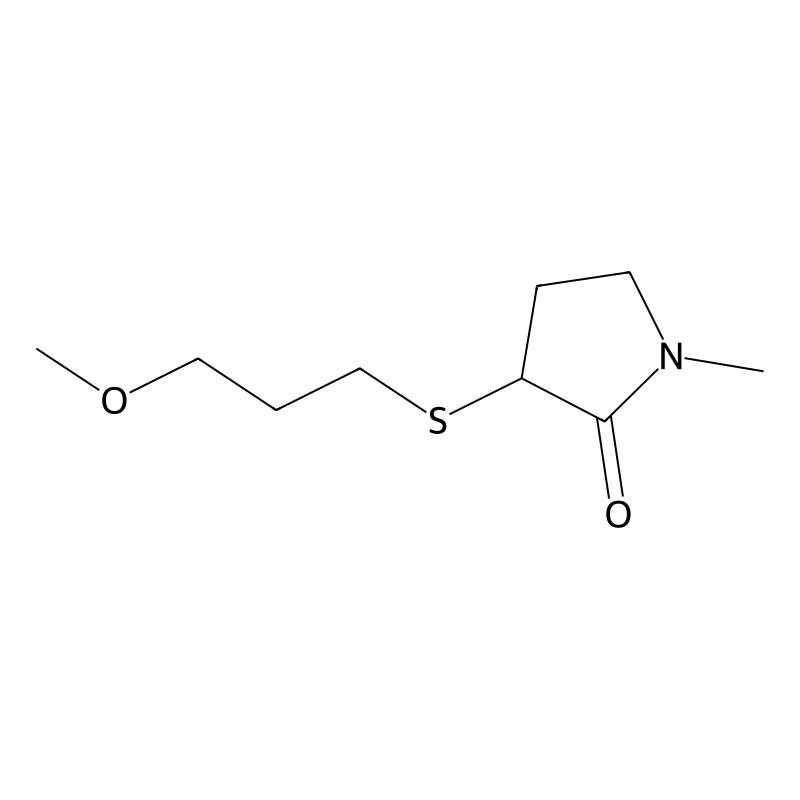3-(3-Methoxypropylsulfanyl)-1-methylpyrrolidin-2-one
Catalog No.
S6991748
CAS No.
M.F
C9H17NO2S
M. Wt
203.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
Product Name
3-(3-Methoxypropylsulfanyl)-1-methylpyrrolidin-2-one
IUPAC Name
3-(3-methoxypropylsulfanyl)-1-methylpyrrolidin-2-one
Molecular Formula
C9H17NO2S
Molecular Weight
203.30 g/mol
InChI
InChI=1S/C9H17NO2S/c1-10-5-4-8(9(10)11)13-7-3-6-12-2/h8H,3-7H2,1-2H3
InChI Key
VLDUHLRWKZKUCZ-UHFFFAOYSA-N
Canonical SMILES
CN1CCC(C1=O)SCCCOC
3-(3-Methoxypropylsulfanyl)-1-methylpyrrolidin-2-one, commonly referred to as PMK glycidate, is an essential precursor in the synthesis of MDMA (3,4-Methylenedioxy-N-methylamphetamine). Its significance arises due to its widespread use in the synthetic drug industry. However, PMK glycidate is also an important precursor in the synthesis of various biologically active compounds and can be used as a reagent in the formation of pharmaceutical compounds. Therefore, the aim of this paper is to provide an overview of the physical and chemical properties, synthesis, characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications, current state of research, potential implications in various fields of research and industry, limitations and future directions of PMK glycidate.
3-(3-Methoxypropylsulfanyl)-1-methylpyrrolidin-2-one has a molecular weight of 223.4 g/mol, and its chemical formula is C12H19NO2S. It is a white crystalline substance with a melting point of 96°C, a boiling point of 270°C, and a density of 1.14 g/cm3. It is soluble in ethanol, acetone, and chloroform but relatively insoluble in water.
PMK glycidate can be synthesized from piperonal via various pathways, including Wacker oxidation, Baeyer-Villiger oxidation, and amination reactions. These pathways involve various reagents, catalysts, and reaction conditions, depending on the desired product and reaction yield. Characterization of PMK glycidate can be performed via different spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
The analysis and detection of PMK glycidate in various matrices, including seized drugs, urine, and biological samples, are critical for law enforcement and forensic purposes. Determination of PMK glycidate can be performed using various analytical methods, including gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and infrared spectroscopy.
There are limited studies on the biological properties of PMK glycidate. However, its principal metabolites, PMK-glycidic acid and PMK-glycidic acid methyl ester, have been reported to have potential hepatotoxic effects.
PMK glycidate has been identified as a dangerous precursor and has been classified as a Table I controlled substance under the United Nations Convention Against Illicit Traffic in Narcotic Drugs and Psychotropic Substances. Therefore, the handling, storage, and transportation of PMK glycidate require strict regulations and safety measures.
PMK glycidate can be used as a chemical building block in the synthesis of various biologically active compounds, including antitumor agents, antiviral agents, and anti-inflammatory agents. It can also be used as a reagent in the formation of pharmaceutical compounds, including cotinine, a therapeutic agent for smoking cessation.
Research on PMK glycidate is mainly focused on its synthesis and detection in various matrices. Limited studies have been conducted on its biological properties and applications in scientific experiments.
PMK glycidate has potential implications in various fields of research and industry, including pharmaceuticals, drug development, and forensic science. It can serve as an essential chemical building block in the synthesis of various biologically active compounds. It can also be used as a chemical marker in forensic analysis to trace drug trafficking activities.
The main limitation of PMK glycidate is its classification as a controlled substance, which restricts its usage and access. Future research should focus on exploring alternative synthetic pathways for PMK glycidate and studying its biological properties through extensive research to determine its potential for drug development.
1. Development of safer and greener methods for synthesizing PMK glycidate.
2. Investigation of the effects of PMK glycidate metabolites on human health.
3. Exploration of the potential of PMK glycidate in the development of novel therapeutic agents.
4. Investigation of PMK glycidate as a chemical marker for drug trafficking activities.
5. Study on the environmental impact of PMK glycidate and its degradation products.
6. Development of novel analytical methods for the detection of PMK glycidate and its derivatives.
7. Investigation of alternative applications of PMK glycidate in other fields of research and industry.
2. Investigation of the effects of PMK glycidate metabolites on human health.
3. Exploration of the potential of PMK glycidate in the development of novel therapeutic agents.
4. Investigation of PMK glycidate as a chemical marker for drug trafficking activities.
5. Study on the environmental impact of PMK glycidate and its degradation products.
6. Development of novel analytical methods for the detection of PMK glycidate and its derivatives.
7. Investigation of alternative applications of PMK glycidate in other fields of research and industry.
XLogP3
0.8
Hydrogen Bond Acceptor Count
3
Exact Mass
203.09799996 g/mol
Monoisotopic Mass
203.09799996 g/mol
Heavy Atom Count
13
Dates
Modify: 2023-08-26
Explore Compound Types
Get ideal chemicals from 750K+ compounds








